molecular formula C12H12BrN3OS B2509429 3-bromo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 313531-98-5

3-bromo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2509429
CAS No.: 313531-98-5
M. Wt: 326.21
InChI Key: FKALCJXHNDEILE-UHFFFAOYSA-N
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Description

3-bromo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C12H12BrN3OS and its molecular weight is 326.21. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Anticancer Activity

The compound 3-bromo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide, by virtue of its structural similarity to benzamide derivatives containing thiadiazole scaffold, has potential applications in anticancer research. Benzamide derivatives with thiadiazole moiety have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. Studies have shown that these compounds exhibit promising anticancer activities, with some displaying GI50 values comparable to standard drugs like Adriamycin. The structure-activity relationship (SAR) studies, facilitated by microwave-assisted facile synthesis, indicate the crucial role of the thiadiazole and benzamide groups in mediating anticancer effects. Molecular docking studies further elucidate their probable mechanisms of action, suggesting good oral drug-like behavior and potential as anticancer agents (Tiwari et al., 2017).

Photosensitizing Properties for Photodynamic Therapy

Compounds structurally related to this compound have been investigated for their photosensitizing properties, particularly in the context of photodynamic therapy (PDT) for cancer treatment. For instance, derivatives of benzene sulfonamide linked with thiadiazole have shown significant singlet oxygen quantum yields, making them effective as Type II photosensitizers. Their photophysical and photochemical properties in dimethyl sulfoxide (DMSO) reveal their potential in PDT applications, offering a promising approach for cancer treatment through the generation of singlet oxygen, a reactive oxygen species critical in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Heterocyclic Chemistry and Synthetic Applications

The structural motif of this compound serves as a valuable scaffold in heterocyclic chemistry, offering diverse synthetic applications. The reactivity of thiadiazole derivatives with halogens, such as bromine and iodine, can lead to various heterocyclic formations, including fused thiazole rings. These reactions not only expand the chemical space of thiadiazole-based compounds but also pave the way for the development of novel molecules with potential biological activities. Such synthetic explorations contribute significantly to the field of medicinal chemistry, where novel scaffolds are continually sought for drug development and other therapeutic applications (Tarasova et al., 2018).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Benzamides are generally considered low in toxicity, but specific safety data would depend on the particular substituents present in the compound .

Properties

IUPAC Name

3-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3OS/c1-7(2)11-15-16-12(18-11)14-10(17)8-4-3-5-9(13)6-8/h3-7H,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKALCJXHNDEILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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